molecular formula C15H29N3O2 B14775118 N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

Cat. No.: B14775118
M. Wt: 283.41 g/mol
InChI Key: HLZCZQSDSNGCAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, typically using reagents such as ammonia or amines.

    Attachment of the Methylbutanoyl Group: The 2-amino-3-methylbutanoyl group is attached to the piperidine ring through an acylation reaction.

    Methylation and Ethylation: The final steps involve the methylation and ethylation of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, although it is not used directly in medical treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide is unique due to its specific structural features, such as the ethyl group attached to the nitrogen atom. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-6-8-18(9-7-13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3

InChI Key

HLZCZQSDSNGCAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C

Origin of Product

United States

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